N-(2-methoxyethyl)pyrrolidine-3-carboxamide hydrochloride
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Overview
Description
N-(2-methoxyethyl)pyrrolidine-3-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of N-(2-methoxyethyl)pyrrolidine-3-carboxamide hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under specific conditions. One common method involves the reaction of pyrrolidine-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-methoxyethyl)pyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(2-methoxyethyl)pyrrolidine-3-carboxamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a bioactive compound with various pharmacological activities . In medicine, it is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to apoptosis or cell death . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-methoxyethyl)pyrrolidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as indole-2-carboxamides and pyrrolidine-2,5-diones . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action . For example, indole-2-carboxamides are known for their antitubercular and antitumor activities, while pyrrolidine-2,5-diones are studied for their inhibitory effects on carbonic anhydrase enzymes .
Properties
Molecular Formula |
C8H17ClN2O2 |
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Molecular Weight |
208.68 g/mol |
IUPAC Name |
N-(2-methoxyethyl)pyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-5-4-10-8(11)7-2-3-9-6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
InChI Key |
NBPXEMOMGMIPGB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1CCNC1.Cl |
Origin of Product |
United States |
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